N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline
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Overview
Description
N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline is a compound that features a benzimidazole core, which is a significant pharmacophore in medicinal chemistry. Benzimidazole derivatives are known for their wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline typically involves the reaction of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA). The reaction is carried out under reflux conditions for several hours to yield the desired benzimidazole derivative . Another method involves microwave-assisted synthesis, where a mixture of p-aminobenzoic acid and PPA is heated in a microwave oven, resulting in high yields and reduced reaction times .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to proteins and enzymes, inhibiting their activity and leading to various biological effects. For example, it may inhibit the function of microbial enzymes, leading to antimicrobial activity, or interfere with cell division in cancer cells, resulting in antitumor effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-(1H-Benzo[d]imidazol-2-yl)aniline
- 2-(1H-Benzo[d]imidazol-2-yl)thio-N-(substituted phenyl)acetamide
- 2-(2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole .
Uniqueness
N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H15N3 |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]aniline |
InChI |
InChI=1S/C15H15N3/c1-11(16-12-7-3-2-4-8-12)15-17-13-9-5-6-10-14(13)18-15/h2-11,16H,1H3,(H,17,18) |
InChI Key |
DBPQFFOTZNIIPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC3=CC=CC=C3 |
Origin of Product |
United States |
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